![molecular formula C25H21NO5 B2374566 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-8-carboxylic acid CAS No. 2230802-56-7](/img/structure/B2374566.png)
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-8-carboxylic acid
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Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-8-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO5 and its molecular weight is 415.445. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
The compound is related to the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group is a type of protecting group used in the synthesis of peptides, which are chains of amino acids. It helps prevent unwanted side reactions during the synthesis process .
Biochemical Research
The compound could be used in biochemical research, particularly in the study of protein structures and functions. The Fmoc group can be used to introduce specific amino acids into a peptide chain, allowing researchers to study the effects of these amino acids on protein structure and function .
Drug Development
In the field of drug development, this compound could potentially be used in the creation of new pharmaceuticals. The ability to control the structure of peptides using the Fmoc group can be crucial in the development of peptide-based drugs .
Material Science
In material science, the compound could be used in the development of new materials with specific properties. For example, peptides can be used to create self-assembling materials, and the Fmoc group can help control the assembly process .
Diagnostic Applications
The compound could potentially be used in diagnostic applications. For example, peptide-based probes can be used to detect specific biomarkers in biological samples. The Fmoc group can help control the structure of these probes, potentially improving their sensitivity and specificity .
Biophysical Screening
The compound has been used in the synthesis of PNA-based probes for biophysical screening. These probes were synthesized using automated microwave-assisted methods and screened in vitro to identify combinations with the most effective binding properties .
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-24(28)21-11-5-6-15-12-16(13-30-23(15)21)26-25(29)31-14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-11,16,22H,12-14H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAPVMQHMJPFMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid |
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